molecular formula C22H31N3O5S B10989605 6-hydroxy-7-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

6-hydroxy-7-{[4-(piperidin-1-ylsulfonyl)-1,4-diazepan-1-yl]methyl}-2-(propan-2-ylidene)-1-benzofuran-3(2H)-one

Cat. No.: B10989605
M. Wt: 449.6 g/mol
InChI Key: OPGPXFANEAZFTF-UHFFFAOYSA-N
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Description

This compound is a complex molecule with a benzofuran core and a piperidine-containing side chain. Its systematic name is quite a mouthful, but let’s break it down:

    Benzofuran: The central structure is a benzofuran, which consists of a benzene ring fused to a five-membered oxygen-containing ring.

    Piperidine: The piperidine moiety is a six-membered nitrogen-containing ring.

    Sulfonyl group: The sulfone group (SO₂) is attached to the piperidine ring.

    Hydroxy group: There’s a hydroxyl group (OH) at position 6 of the benzofuran ring.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Formation of the Benzofuran Core: Start with a suitable precursor (e.g., a substituted phenol) and cyclize it to form the benzofuran ring.

    Introduction of the Piperidine Side Chain: Incorporate the piperidine moiety using appropriate reagents and conditions.

    Sulfonylation: Attach the sulfonyl group to the piperidine nitrogen.

    Hydroxylation: Introduce the hydroxyl group at position 6 of the benzofuran.

Industrial Production: Unfortunately, industrial-scale production methods for this specific compound are not well-documented. research and development efforts may explore efficient and scalable routes.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various reactions, including:

    Oxidation: Oxidation of the sulfone group or other functional groups.

    Reduction: Reduction of the nitro group (if present) or other reducible moieties.

    Substitution: Substitution reactions at various positions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under suitable conditions.

Scientific Research Applications

This compound’s applications span multiple fields:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).

    Chemistry: Explore its reactivity and use it as a building block for other molecules.

    Biology: Study its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Assess its utility in materials science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action remains to be elucidated. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological effects with related molecules.

Properties

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

6-hydroxy-7-[(4-piperidin-1-ylsulfonyl-1,4-diazepan-1-yl)methyl]-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C22H31N3O5S/c1-16(2)21-20(27)17-7-8-19(26)18(22(17)30-21)15-23-9-6-12-25(14-13-23)31(28,29)24-10-4-3-5-11-24/h7-8,26H,3-6,9-15H2,1-2H3

InChI Key

OPGPXFANEAZFTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCN(CC3)S(=O)(=O)N4CCCCC4)C

Origin of Product

United States

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